molecular formula C31H30N6O3 B11592925 N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide

N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11592925
M. Wt: 534.6 g/mol
InChI Key: VYEYVDHQEPFESO-UHFFFAOYSA-N
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Description

2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(PIPERIDIN-1-YL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple phthalazine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(PIPERIDIN-1-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine intermediates, which are then coupled with the piperidine derivative under specific conditions. Common reagents used in these reactions include acetic anhydride, piperidine, and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(PIPERIDIN-1-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the piperidine and phthalazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(PIPERIDIN-1-YL)PHENYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Industrial Chemistry: The compound is explored for its use as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(PIPERIDIN-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to interact with multiple targets, making it a versatile agent in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(PIPERIDIN-1-YL)PHENYL]ACETAMIDE
  • **2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(PIPERIDIN-1-YL)PHENYL]ACETAMIDE

Uniqueness

The uniqueness of 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-2-(PIPERIDIN-1-YL)PHENYL]ACETAMIDE lies in its dual phthalazine and piperidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its applications.

Properties

Molecular Formula

C31H30N6O3

Molecular Weight

534.6 g/mol

IUPAC Name

2-(4-methyl-1-oxophthalazin-2-yl)-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-piperidin-1-ylphenyl]acetamide

InChI

InChI=1S/C31H30N6O3/c1-20-22-10-4-6-12-24(22)31(40)37(33-20)19-28(38)32-26-18-21(14-15-27(26)36-16-8-3-9-17-36)29-23-11-5-7-13-25(23)30(39)35(2)34-29/h4-7,10-15,18H,3,8-9,16-17,19H2,1-2H3,(H,32,38)

InChI Key

VYEYVDHQEPFESO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=C(C=CC(=C3)C4=NN(C(=O)C5=CC=CC=C54)C)N6CCCCC6

Origin of Product

United States

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